molecular formula C9H8O3 B131736 (2S,3R)-3-phenyloxirane-2-carboxylic acid CAS No. 79898-17-2

(2S,3R)-3-phenyloxirane-2-carboxylic acid

Cat. No. B131736
CAS RN: 79898-17-2
M. Wt: 164.16 g/mol
InChI Key: HALONVPKHYIEQU-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S,3R)-3-phenyloxirane-2-carboxylic acid” is a chemical compound with the CAS number 79898-17-21. It has a molecular formula of C9H8O3 and a molecular weight of 164.16 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(2S,3R)-3-phenyloxirane-2-carboxylic acid”.



Molecular Structure Analysis

The molecular structure of “(2S,3R)-3-phenyloxirane-2-carboxylic acid” consists of 9 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “(2S,3R)-3-phenyloxirane-2-carboxylic acid”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S,3R)-3-phenyloxirane-2-carboxylic acid” are not available in the search results.


Scientific Research Applications

Chemoenzymatic Approaches

(2S,3R)-3-phenyloxirane-2-carboxylic acid has been used in the study of biotransformations of oxiranecarbonitriles. This research demonstrated that microbial whole-cell catalysts, like Rhodococcus sp. AJ270, can efficiently hydrate various oxiranecarbonitriles. The study showed that the amidase in Rhodococcus sp. AJ270 exhibited excellent 2S,3R-enantioselectivity against certain oxiranecarboxamides. This work highlights the potential of (2S,3R)-3-phenyloxirane-2-carboxylic acid in synthesizing chiral molecules with quaternary stereocenters, such as R-(+)-2-hydroxy-2-methyl-3-phenylpropionic acid and its derivatives (Wang, Deng, Wang, & Zheng, 2005).

Synthesis of Clausena Alkaloids

In a study focusing on synthesizing various Clausena alkaloids, (2S,3R)-3-phenyloxirane-2-carboxamides were used as starting materials. This research found that through different Brønsted acid-mediated cyclization reactions, a variety of N-heterocyclic clausena alkaloids could be efficiently synthesized. The study emphasizes the role of (2S,3R)-3-phenyloxirane-2-carboxamides in generating structurally diverse alkaloids (Yang, Wang, Zheng, Pan, & Huang, 2009).

Chiral Solvating Agents

(2S,3R)-3-phenyloxirane-2-carboxylic acid derivatives have been explored as chiral solvating agents. A study synthesized various α-(nonafluoro-tert-butoxy)carboxylic acids and investigated their application in chiral recognition studies with amines. This research provides insight into the use of (2S,3R)-3-phenyloxirane-2-carboxylic acid derivatives in understanding chiral interactions (Nemes, Csóka, Béni, Farkas, Rábai, & Szabó, 2015).

Crystal Engineering Research

In crystal engineering, derivatives of (2S,3R)-3-phenyloxirane-2-carboxylic acid have been used to synthesize coordination compounds. These compounds demonstrated a wide structural diversity and potential applications in luminescence sensing and magnetism. The study highlights the versatility of this compound in generating novel crystal structures (Gu, Liang, Cui, Wu, Shi, & Kirillov, 2017).

Safety And Hazards

The product is not intended for human or veterinary use. It is for research use only1.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of “(2S,3R)-3-phenyloxirane-2-carboxylic acid”.


properties

IUPAC Name

(2S,3S)-3-phenyloxirane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-9(11)8-7(12-8)6-4-2-1-3-5-6/h1-5,7-8H,(H,10,11)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALONVPKHYIEQU-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-3-phenyloxirane-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Yan, S Zhu, X Luo, Y Rao, J Su, G He, H Lin - Chirality, 2021 - Wiley Online Library
We synthesized the optically active epineoclausenamide by utilizing chiral reagents, such as R‐α‐methylbenzylamine and S‐α‐methylbenzylamine, for the resolution of the …
Number of citations: 1 onlinelibrary.wiley.com

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